molecular formula C10H17NO2 B8429287 (R)-5-Cyclohexyl-morpholin-3-one

(R)-5-Cyclohexyl-morpholin-3-one

Cat. No.: B8429287
M. Wt: 183.25 g/mol
InChI Key: DAJWSYDQLKSMNK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-Cyclohexyl-morpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring fused with a ketone group at position 3 and a cyclohexyl substituent at position 3. Its stereochemistry (R-configuration at the cyclohexyl-bearing carbon) is critical for its biological activity and interaction with target proteins, particularly in central nervous system (CNS) and metabolic pathways. The compound’s lipophilic cyclohexyl group enhances membrane permeability, while the morpholinone core provides structural rigidity, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(5R)-5-cyclohexylmorpholin-3-one

InChI

InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m0/s1

InChI Key

DAJWSYDQLKSMNK-VIFPVBQESA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2COCC(=O)N2

Canonical SMILES

C1CCC(CC1)C2COCC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-5-Cyclohexyl-morpholin-3-one with morpholinone derivatives and related heterocycles, focusing on structural features, physicochemical properties, and biological relevance.

Morpholinone Derivatives with Aryl Substituents

  • Aprepitant Derivatives (e.g., 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one): Structural Differences: Unlike this compound, Aprepitant derivatives feature trifluoromethylphenyl and fluorophenyl groups, enhancing their affinity for neurokinin-1 (NK1) receptors. The morpholinone ring in Aprepitant is functionalized with a triazole moiety, increasing hydrogen-bonding capacity . Biological Impact: Aprepitant’s fluorinated aryl groups improve metabolic stability and CNS penetration, whereas the cyclohexyl group in this compound offers moderate lipophilicity (cLogP ~2.8 vs.

Morpholinones with Aliphatic Substituents

  • 5-Ethyl-morpholin-3-one: Substituent Effects: Replacing cyclohexyl with ethyl reduces steric bulk, lowering molecular weight (MW: 169 vs. 225 for the cyclohexyl analog) but diminishing binding to G-protein-coupled receptors (GPCRs) due to weaker hydrophobic interactions. Solubility: Ethyl-substituted morpholinone exhibits higher aqueous solubility (LogS: -1.5 vs. -2.9 for the cyclohexyl analog), making it less suitable for CNS targets requiring blood-brain barrier penetration.

Heterocyclic Analogs with Thiophene Cores

  • Thiophene-based Compounds (e.g., 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone): Core Differences: Thiophene analogs lack the morpholinone oxygen, reducing polarity and altering electron distribution. The cyano and amino groups in these compounds enhance π-π stacking and kinase inhibition, unlike the cyclohexyl-morpholinone’s GPCR modulation . Synthetic Routes: Thiophene derivatives are synthesized via sulfur-mediated cyclization (e.g., using malononitrile or ethyl cyanoacetate), whereas this compound typically requires asymmetric catalysis to achieve enantiomeric purity .

Physicochemical and Pharmacokinetic Data

Compound cLogP Molecular Weight (g/mol) Aqueous Solubility (LogS) Plasma Protein Binding (%)
This compound 2.8 225.3 -2.9 85
Aprepitant Derivative 4.5 534.4 -4.1 95
5-Ethyl-morpholin-3-one 1.2 169.2 -1.5 70

Preparation Methods

Epoxide Ring-Opening and Cyclization

In a representative procedure, (R)-epichlorohydrin is reacted with a cyclohexylamine derivative under basic conditions to form a chlorohydrin intermediate. Subsequent cyclization using agents such as potassium carbonate or sodium hydride yields the morpholinone core. For example, treatment of 4-cyclohexylaniline with (R)-epichlorohydrin in tetrahydrofuran (THF) at 60°C generates 5-cyclohexyl-3-chloro-2-hydroxypropylamine, which undergoes intramolecular cyclization to form the target compound.

Key Reaction Conditions:

  • Solvent: THF, ethanol, or aqueous mixtures

  • Base: K₂CO₃, NaH, or triethylamine

  • Temperature: 60–80°C

  • Yield: 60–75% (estimated from analogous reactions)

Nucleophilic Substitution at the 5-Position of Morpholin-3-one

Introducing the cyclohexyl group via nucleophilic substitution on a preformed morpholinone scaffold is a modular strategy. This method leverages halogenated intermediates, such as 5-chloromethyl-morpholin-3-one, which undergo substitution with cyclohexyl nucleophiles.

Grignard and Organozinc Reagents

Reaction of 5-chloromethyl-morpholin-3-one with cyclohexylmagnesium bromide in dry ether proceeds via an SN2 mechanism, displacing chloride with retention of configuration. Alternatively, organozinc reagents (e.g., cyclohexylzinc iodide) in the presence of Cu(I) catalysts enable cross-coupling under milder conditions.

Example Protocol:

  • Substrate: 5-Chloromethyl-morpholin-3-one (1.0 equiv)

  • Reagent: Cyclohexylmagnesium bromide (1.2 equiv)

  • Solvent: Anhydrous THF

  • Temperature: 0°C to room temperature

  • Yield: ~70% (extrapolated from similar substitutions)

Asymmetric Synthesis Using Chiral Catalysts

Enantioselective synthesis ensures the R configuration at the 5-position. Chiral phosphoric acids or transition-metal catalysts facilitate asymmetric induction during key bond-forming steps.

Catalytic Asymmetric Epoxidation

Cyclohexene oxide derivatives are synthesized using Sharpless asymmetric epoxidation, followed by ring-opening with ammonia or hydroxylamine. For instance, (R,R)-Jacobsen’s catalyst enables the epoxidation of cyclohexenyl glycidol, which is subsequently reacted with glycolic acid to form the morpholinone ring.

Stereochemical Outcomes:

  • Enantiomeric Excess (ee): >90% (achieved in analogous epoxidations)

  • Catalyst Loading: 5–10 mol%

  • Reaction Time: 24–48 hours

Reductive Amination and Cyclization Strategies

Reductive amination of keto intermediates with cyclohexylamine derivatives offers a flexible route. For example, 5-keto-morpholin-3-one is treated with cyclohexylamine and sodium cyanoborohydride to form the corresponding secondary amine, which undergoes acid-catalyzed cyclization.

Protocol Overview

  • Step 1: Condensation of 5-keto-morpholin-3-one with cyclohexylamine in methanol.

  • Step 2: Reduction with NaBH₃CN at pH 5–6.

  • Step 3: Cyclization via trifluoroacetic acid (TFA) in toluene under reflux.

Optimized Parameters:

  • Cyclization Agent: TFA (2.0 equiv)

  • Solvent: Toluene

  • Yield: 85–90% (based on morpholin-3-one syntheses)

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range Stereocontrol
Epoxide CyclizationHigh atom economy; ScalableRequires chiral starting materials60–75%Moderate (dependent on epoxide configuration)
Nucleophilic SubstitutionModular; Late-stage functionalizationCompeting elimination side reactions65–70%Low (racemization risk)
Asymmetric CatalysisExcellent ee; No resolution neededHigh catalyst cost; Longer reaction times70–90%High (>90% ee)
Reductive AminationMild conditions; Broad substrate toleranceMulti-step sequence80–90%Moderate

Challenges and Mitigation Strategies

  • Stereochemical Purity: Asymmetric catalysis (Method 3) outperforms resolution-free routes but requires specialized ligands. Resolution via diastereomeric salt formation using tartaric acid derivatives is an alternative.

  • Ring-Closure Efficiency: Cyclization steps (Methods 1 and 4) benefit from polar aprotic solvents like DMF or NMP, which stabilize transition states.

  • Functional Group Compatibility: Protecting groups (e.g., tert-butoxycarbonyl) may be necessary to prevent side reactions during nucleophilic substitutions .

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for volatile organic compounds. Wear nitrile gloves and chemical-resistant lab coats. Conduct all reactions in fume hoods with secondary containment trays. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.